
8-(4-chloro-2-methylphenoxy)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including chlorinated and fluorinated aromatic rings, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of 4-chloro-2-methylphenol with 4-fluorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving purine derivatives to achieve the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals, contributing to the advancement of these fields
Mechanism of Action
The mechanism of action of 8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The presence of chlorinated and fluorinated aromatic rings enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide belonging to the same group of synthetic auxins.
Dicamba: Another herbicide with similar growth-regulating properties.
Mecoprop: A compound used in herbicidal protection of crops.
Uniqueness
8-(4-CHLORO-2-METHYLPHENOXY)-7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorinated and fluorinated aromatic rings, along with the purine core, makes it a versatile compound with diverse applications in various scientific fields .
Properties
Molecular Formula |
C21H18ClFN4O3 |
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Molecular Weight |
428.8 g/mol |
IUPAC Name |
8-(4-chloro-2-methylphenoxy)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18ClFN4O3/c1-12-10-14(22)6-9-16(12)30-20-24-18-17(19(28)26(3)21(29)25(18)2)27(20)11-13-4-7-15(23)8-5-13/h4-10H,11H2,1-3H3 |
InChI Key |
JBFMILHDRRGVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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